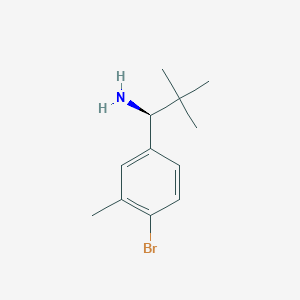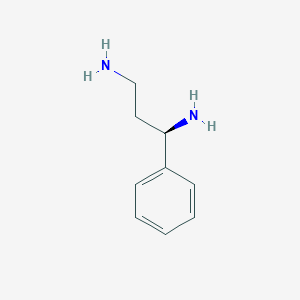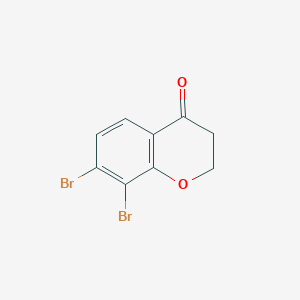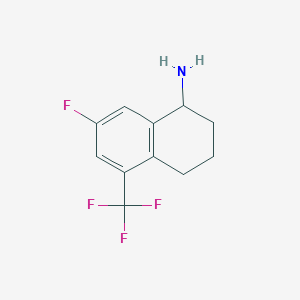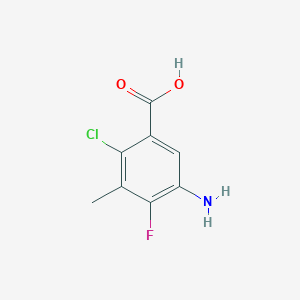
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a phenoxy group attached to a propanenitrile backbone. This compound is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), heat.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), controlled temperature.
Major Products Formed
Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-4-hydroxyphenoxy)propanenitrile
- 3-(2-Chloro-3-methoxyphenoxy)propanenitrile
- 3-(2-Bromo-3-hydroxyphenoxy)propanenitrile
Uniqueness
3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is unique due to the specific positioning of the chloro and hydroxy groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
3-(2-chloro-3-hydroxyphenoxy)propanenitrile |
InChI |
InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2 |
Clé InChI |
ISYPPRPNHCGYKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OCCC#N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





